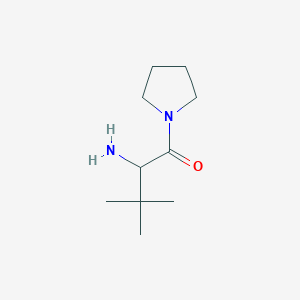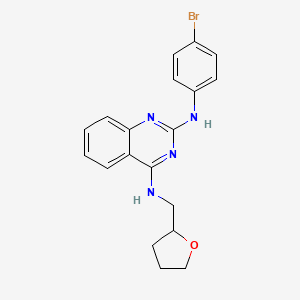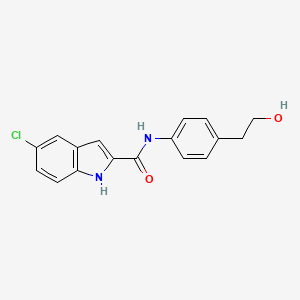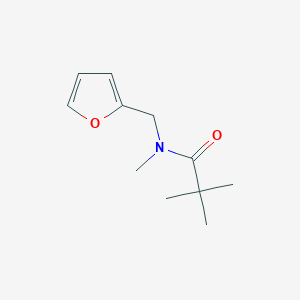![molecular formula C15H21N3O B7500155 Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500155.png)
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets various enzymes and receptors in the human body.
Mechanism of Action
The mechanism of action of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves the inhibition of various enzymes and receptors. It binds to the active site of these targets and prevents their normal function. This leads to a cascade of downstream effects, which ultimately results in the therapeutic effects of the compound.
Biochemical and Physiological Effects
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have a positive effect on various biochemical pathways, including the cAMP and MAPK pathways.
Advantages and Limitations for Lab Experiments
The advantages of using Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone in lab experiments include its high potency, specificity, and selectivity. It is also relatively easy to synthesize and purify. The limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy and safety.
Future Directions
There are several future directions for the research and development of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone. These include investigating its potential use in the treatment of other diseases, developing new synthesis methods to improve its yield and purity, and optimizing its pharmacokinetic properties. Additionally, further studies are needed to determine its long-term safety and potential side effects.
Conclusion
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various enzymes and receptors, leading to downstream effects that result in its therapeutic effects. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed. Further research is needed to fully understand its potential and to develop safe and effective treatments using this compound.
Synthesis Methods
The synthesis of Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone involves a series of chemical reactions. The starting materials are 4-(pyridin-4-ylmethyl)piperazine and cyclobutanone. The reaction is carried out under specific conditions, and the final product is purified through various techniques such as column chromatography, recrystallization, and distillation.
Scientific Research Applications
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes and receptors, including phosphodiesterase, tyrosine kinase, and G protein-coupled receptors. It has also been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(14-2-1-3-14)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h4-7,14H,1-3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQHQWHHMHMLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)

![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)


![2-[1-butyl-5-(butylsulfamoyl)benzimidazol-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide](/img/structure/B7500124.png)

![Cyclopentyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7500145.png)
